Chlorouvedalin: A Technical Guide to its Discovery, Isolation, and Characterization
Chlorouvedalin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorouvedalin is a sesquiterpenoid natural product belonging to the melampolide class of sesquiterpene lactones. It has been isolated from Smallanthus sonchifolius, a plant species commonly known as yacon. Sesquiterpene lactones from this plant, including the closely related compounds uvedalin and enhydrin, have garnered scientific interest for their diverse biological activities, which include potential anticancer properties. This technical guide provides a comprehensive overview of the available information on the discovery and isolation of Chlorouvedalin, presented with the detail required for research and development purposes.
Physicochemical Properties
A summary of the key quantitative data for Chlorouvedalin is presented below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 24694-80-2 | N/A |
| Molecular Formula | C₂₃H₂₉ClO₉ | N/A |
| Molecular Weight | 484.92 g/mol | N/A |
| Class | Sesquiterpenoid (Melampolide) | N/A |
| Natural Source | Smallanthus sonchifolius (Yacon) | [1] |
Discovery and Source Organism
Chlorouvedalin is a constituent of the leaves of Smallanthus sonchifolius (Asteraceae family). This plant is native to the Andean regions of South America and is cultivated for its tuberous roots.[1][2] The leaves, however, are rich in various bioactive secondary metabolites, most notably sesquiterpene lactones. The discovery of Chlorouvedalin is part of the broader phytochemical investigation of this species, which has led to the isolation of numerous structurally related compounds.
Experimental Protocol: Isolation of Chlorouvedalin
The following is a representative experimental protocol for the isolation of Chlorouvedalin from the leaves of Smallanthus sonchifolius. This protocol is based on established methods for the separation of sesquiterpene lactones from this plant.
1. Plant Material Collection and Preparation:
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Fresh leaves of Smallanthus sonchifolius are collected and air-dried in a shaded, well-ventilated area to a constant weight.
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The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
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The powdered leaf material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
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The extraction is typically carried out over a period of 24-48 hours with continuous agitation.
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The resulting mixture is filtered, and the filtrate (the ethanolic extract) is collected. This process is repeated three times to ensure complete extraction.
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The pooled ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
3. Fractionation:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
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The sesquiterpene lactones, including Chlorouvedalin, are typically enriched in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
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The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
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A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
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Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
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Fractions containing compounds with similar TLC profiles are pooled.
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Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure Chlorouvedalin.
5. Structure Elucidation:
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The structure of the isolated pure compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.
Experimental Workflow Visualization
Caption: Generalized workflow for the isolation of Chlorouvedalin.
Biological Activity of Related Sesquiterpene Lactones
While specific signaling pathways for Chlorouvedalin are not yet fully elucidated in the public domain, studies on the sesquiterpene lactone extracts from Smallanthus sonchifolius have demonstrated notable biological activities. These activities provide a basis for further investigation into the therapeutic potential of Chlorouvedalin.
Caption: Overview of reported bioactivities for related compounds.
Conclusion
Chlorouvedalin represents one of the many interesting bioactive sesquiterpene lactones found in Smallanthus sonchifolius. The established protocols for the isolation of related compounds provide a solid foundation for obtaining pure Chlorouvedalin for further research. Future studies are warranted to fully elucidate its specific mechanism of action and to evaluate its potential as a therapeutic agent, particularly in the context of oncology and inflammatory diseases.
